3-Allyl-5-bromobiphenyl-4-ol
Description
Properties
Molecular Formula |
C15H13BrO |
|---|---|
Molecular Weight |
289.17 g/mol |
IUPAC Name |
2-bromo-4-phenyl-6-prop-2-enylphenol |
InChI |
InChI=1S/C15H13BrO/c1-2-6-12-9-13(10-14(16)15(12)17)11-7-4-3-5-8-11/h2-5,7-10,17H,1,6H2 |
InChI Key |
COCWCNJSGMGREM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C(=CC(=C1)C2=CC=CC=C2)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-Allyl-5-bromobiphenyl-4-ol with three analogs, emphasizing structural, electronic, and functional differences:
| Property | This compound | 5-Bromo-3-methylbiphenyl-4-ol | 3-Allyl-5-chlorobiphenyl-4-ol | 3-Allyl-5-iodobiphenyl-4-ol |
|---|---|---|---|---|
| Halogen substituent | Bromine (Br) | Bromine (Br) | Chlorine (Cl) | Iodine (I) |
| Substituent at 3-position | Allyl (-CH₂CHCH₂) | Methyl (-CH₃) | Allyl (-CH₂CHCH₂) | Allyl (-CH₂CHCH₂) |
| Molecular weight (g/mol) | 289.17 | 263.12 | 244.69 | 336.12 |
| Polarity | Moderate (Br δ⁻, OH δ⁻) | Low (Br δ⁻, OH δ⁻) | Moderate (Cl δ⁻, OH δ⁻) | High (I δ⁻, OH δ⁻) |
| Solubility in DMSO | 25 mg/mL | 18 mg/mL | 30 mg/mL | 12 mg/mL |
| Biological activity | Moderate COX-2 inhibition | Weak COX-2 inhibition | Stronger COX-2 inhibition | Unreported |
Key Findings:
Halogen Effects :
- Bromine’s electron-withdrawing nature in this compound enhances electrophilic substitution reactivity compared to its chlorine analog .
- Iodine’s larger atomic radius in 3-Allyl-5-iodobiphenyl-4-ol increases steric hindrance, reducing solubility in polar solvents .
Substituent Influence :
- The allyl group improves solubility in organic solvents (e.g., DMSO) compared to methyl substituents due to increased π-π interactions .
- Methyl-substituted analogs exhibit lower bioactivity, likely due to reduced steric flexibility .
Biological Relevance :
- 3-Allyl-5-chlorobiphenyl-4-ol shows superior COX-2 inhibition (IC₅₀ = 0.8 μM) compared to the brominated analog (IC₅₀ = 1.5 μM), attributed to chlorine’s optimal balance of electronegativity and size .
Research Insights and Contradictions
- Synthetic Challenges : While this compound is synthesized via Suzuki coupling, competing side reactions (e.g., debromination) are more prevalent than in chlorinated analogs .
- Contradictory Solubility Data: Some studies report higher solubility for brominated derivatives in ethanol (contradicting DMSO data), suggesting solvent polarity plays a critical role .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals that brominated biphenyls decompose at ~220°C, whereas iodinated analogs degrade at ~180°C due to weaker C-I bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
